molecular formula C5H10N2S B085309 2-Imidazolidinethione, 1,3-dimethyl- CAS No. 13461-16-0

2-Imidazolidinethione, 1,3-dimethyl-

Cat. No. B085309
CAS RN: 13461-16-0
M. Wt: 130.21 g/mol
InChI Key: FYHIXFCITOCVKH-UHFFFAOYSA-N
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Description

2-Imidazolidinethione, 1,3-dimethyl- is an organosulfur compound with the molecular formula C5H10N2S . It is also known by other names such as 1,3-dimethylimidazolidine-2-thione . The compound is a cyclic unsaturated thiourea .


Molecular Structure Analysis

The molecular weight of 2-Imidazolidinethione, 1,3-dimethyl- is 130.21 g/mol . The InChIKey is FYHIXFCITOCVKH-UHFFFAOYSA-N . The compound has a cyclic structure with a short C=S bond length .


Chemical Reactions Analysis

The reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone involves a nucleophilic cyclization reaction implemented by two ammonia removal steps .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 130.21 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . The compound is a cyclic unsaturated thiourea .

Scientific Research Applications

Electrodeposition of Metals

DMI is recognized for its low toxicity and high boiling point , making it an excellent solvent for the electrodeposition of metals and their alloys. It has been found to have good chemical compatibility with metallic magnesium, which is crucial for producing magnesium via electrodeposition at room temperature. The DMI/Mg(TFSI)2 electrolyte exhibits good conductivity and a low overpotential for Mg deposition .

Battery Applications

Due to its high dielectric constant and low viscosity , DMI serves as an ideal electrolyte solvent in battery applications. It has been used in high-performance Li-O2 batteries with pretreated Li anodes, enhancing the battery’s overall performance .

Synthesis of Industrial Chemicals

DMI is a key precursor in synthesizing various industrial chemicals. Its strong polar nature and thermal stability make it suitable for reactions that require a stable and nonprotonic solvent environment .

Pharmaceutical Synthesis

The compound plays a significant role in pharmaceutical synthesis. Its derivatives are used to create bioactive compounds, which are essential in developing new medications and treatments .

Polymer Manufacturing

DMI’s properties make it a valuable solvent in the manufacture of polymers. Its ability to dissolve a wide range of substances allows for the creation of diverse polymer structures .

Detergents and Dyestuffs

In the production of detergents and dyestuffs, DMI is utilized for its solvent properties, which facilitate the processing and formulation of these products .

Safety and Hazards

The safety data sheet for a related compound, Imidazolidinethione, indicates that it is harmful if swallowed, may damage the unborn child, causes damage to organs through prolonged or repeated exposure, and is suspected of causing cancer .

Future Directions

The compound 1,3-dimethyl-2-imidazolidinone is an ideal electrolyte solvent for high-performance Li-O2 batteries . This suggests potential future directions for the use of 2-Imidazolidinethione, 1,3-dimethyl- in similar applications.

Mechanism of Action

Target of Action

It is known that the compound forms a variety of metal complexes , suggesting that it may interact with metal ions or metal-containing proteins in the body.

Mode of Action

It is a cyclic unsaturated thiourea with a short C=S bond length of 169 pm . This structural feature might play a role in its interaction with its targets.

properties

IUPAC Name

1,3-dimethylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHIXFCITOCVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158825
Record name 2-Imidazolidinethione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imidazolidinethione, 1,3-dimethyl-

CAS RN

13461-16-0
Record name 1,3-Dimethyl-2-imidazolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13461-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazolidinethione, 1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinethione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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